1-(4-Bromo-2-chlorophenyl)ethanone
Overview
Description
1-(4-Bromo-2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a solid at room temperature and is known for its use in various chemical reactions and applications. The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a halogenated ketone.
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that similar compounds can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1-(4-Bromo-2-chlorophenyl)ethanone may interact with its targets in a similar manner, leading to changes in their structure and function .
Biochemical Pathways
Based on its chemical structure, it might be involved in the formation of oximes and hydrazones . These reactions could potentially affect various downstream effects, altering cellular processes and functions .
Pharmacokinetics
Its molecular weight of 23349 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Based on its potential to form oximes and hydrazones, it may lead to changes in protein structure and function, potentially affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Biochemical Analysis
Biochemical Properties
1-(4-Bromo-2-chlorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of several drugs and xenobiotics . The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This interaction can affect the metabolic pathways of other substances that are substrates of CYP1A2.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . This can lead to changes in cell viability and function, potentially causing cytotoxic effects in certain cell types.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibition of CYP1A2 results from the binding of this compound to the enzyme’s active site . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound can lead to cumulative effects on cells, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, its inhibition of CYP1A2 can alter the metabolism of drugs and other substances that are substrates of this enzyme . This can lead to changes in the concentration of metabolites and the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and other biomolecules . The localization of this compound can influence its activity and function, as well as its interactions with other cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)ethanone using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective bromination of the phenyl ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include various substituted phenyl ethanones.
Oxidation: Products include carboxylic acids and other oxidized compounds.
Reduction: Products include secondary alcohols.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)ethanone
- 1-(3-Bromo-5-chlorophenyl)ethanone
- 1-(2-Bromo-3-chlorophenyl)ethanone
Uniqueness: 1-(4-Bromo-2-chlorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring. This unique arrangement of bromine and chlorine atoms can influence its reactivity and interactions compared to other similar compounds. The position of these substituents can affect the compound’s electronic properties and steric hindrance, leading to distinct chemical behaviors and applications.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKIWOVJASCUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10574181 | |
Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252561-81-2 | |
Record name | 1-(4-Bromo-2-chlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252561-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10574181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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